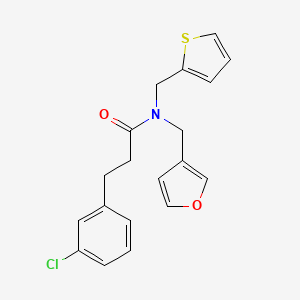

3-(3-氯苯基)-N-(呋喃-3-基甲基)-N-(噻吩-2-基甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

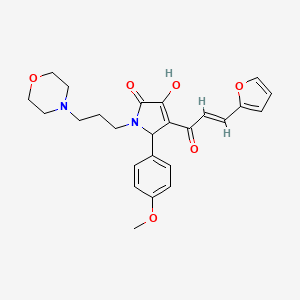

The compound 3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide is a complex molecule that likely contains a propanamide backbone with various aromatic and heteroaromatic substituents. This includes a 3-chlorophenyl group, a furan ring, and a thiophene ring, which are common structural motifs in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes was achieved using the Gewald reaction, which is a versatile method for constructing thiophene rings . Similarly, the synthesis of furan and thiophene derivatives can be accomplished through reactions involving copper(II) oxide, iodine, and dimethyl sulfoxide, followed by a domino process for the formation of the desired heterocycles . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of heterocyclic rings, which can significantly influence the electronic properties and reactivity of the molecule. For example, the incorporation of furan and thiophene rings has been shown to red-shift absorption in chlorins, indicating that these heterocycles can act as auxochromes . X-ray crystallography and theoretical calculations can provide detailed insights into the geometry and electronic structure of these molecules .

Chemical Reactions Analysis

The reactivity of furan and thiophene rings in the target compound would likely be influenced by the presence of substituents. Electrophilic aromatic substitution reactions, such as protodesilylation, have been studied for furan and thiophene derivatives, providing insights into the electronic effects of substituents at different positions on the ring . Additionally, multi-component reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been used to synthesize bifurans and thiophen-2-ylfurans, which could be relevant for constructing the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by the presence of the heterocyclic rings and the chlorophenyl group. For example, the introduction of electron-donating groups on the thiazolidinone moiety, which is structurally similar to the propanamide backbone, has been shown to affect the anticancer activity of furan-containing compounds . The root growth-inhibitory activity of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides suggests that the substitution pattern on the propanamide backbone can significantly impact biological activity .

科学研究应用

杀虫剂化学

研究表明,具有相似结构的除草剂可以在土壤中转化为新的化合物,这表明在开发具有改进的环境相容性或有效性的杀虫剂方面具有潜在的应用 (Bartha, 1969).

有机硅化学

涉及呋喃和噻吩衍生物的有机硅化学研究重点介绍了合成异氰酸酯的方法,异氰酸酯是生产药物、农用化学品和聚合物的关键中间体 (Lebedev 等,2006).

抗病毒研究

含有呋喃和噻吩的化合物因其抗病毒活性而受到探索,其中一些对特定病毒显示出有希望的效果,表明在设计新抗病毒药物中具有潜在的应用 (Flefel 等,2014).

材料科学

呋喃和噻吩衍生物已被用作金属中心的氧化还原活性配体,为材料科学中的应用开辟了途径,特别是在非传统、化学计量和催化氧化还原反应中 (Curcio 等,2018).

太阳能

具有呋喃和噻吩连接基的吩噻嗪衍生物已证明可以显着提高染料敏化太阳能电池的性能,表明类似化合物在提高太阳能转换效率方面具有潜力 (Kim 等,2011).

属性

IUPAC Name |

3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO2S/c20-17-4-1-3-15(11-17)6-7-19(22)21(12-16-8-9-23-14-16)13-18-5-2-10-24-18/h1-5,8-11,14H,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRAMTKBZRIYHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[2-(furan-2-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2541265.png)

![2-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B2541267.png)

![2-methyl-3-phenyl-5-(propan-2-yl)-N-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541268.png)

![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)

![N-(3-Chlorophenyl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2541273.png)

![(4-Bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2541285.png)

![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)